molecular formula C17H13ClN2O2 B2706622 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide CAS No. 866135-94-6

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide

Cat. No.: B2706622
CAS No.: 866135-94-6
M. Wt: 312.75
InChI Key: QHVPEKUGQGGDKN-UHFFFAOYSA-N
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Description

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a quinolinone core structure, a privileged motif in pharmacology known for its diverse biological activities. While direct studies on this specific molecule are limited, research on structurally related 4-oxo-1,4-dihydroquinoline derivatives has revealed potent inhibitory effects against critical viral enzymes. For instance, a closely related chloroxoquinolinic ribonucleoside has been demonstrated to act as an effective inhibitor of the HIV-1 reverse transcriptase enzyme, thereby blocking viral replication in human primary cells . This suggests potential applications for researchers investigating novel antiviral agents. Furthermore, the benzamide moiety present in the structure is a common feature in compounds designed as enzyme inhibitors, such as Factor IXa inhibitors investigated for anticoagulant therapy . Researchers can utilize this high-quality compound as a key intermediate for synthesizing novel chemical libraries or as a pharmacophore for probing specific biological targets in hit-to-lead optimization campaigns.

Properties

IUPAC Name

2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-20-9-14(11-4-2-3-5-12(11)17(19)22)16(21)13-8-10(18)6-7-15(13)20/h2-9H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVPEKUGQGGDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327728
Record name 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866135-94-6
Record name 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide typically involves the condensation of 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with an appropriate amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and benzene derivatives .

Scientific Research Applications

Research indicates that compounds with similar structures to 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide exhibit various biological activities:

Antibacterial Activity:
Compounds related to this quinoline derivative have shown promising results against several bacterial strains. For instance, studies on quinoline derivatives have reported significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antitumor Activity:
The potential antitumor properties of quinoline derivatives have been explored extensively. Some studies suggest that similar compounds can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Studies

A study published in RSC Advances examined the antimicrobial activity of newly synthesized quinoline derivatives. Among these, compounds structurally related to this compound demonstrated significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values reaching as low as 6.25 µg/ml .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A detailed synthesis pathway includes the formation of the quinoline ring followed by the introduction of the benzenecarboxamide moiety through acylation reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Data Table: Comparison of Biological Activities

Compound NameStructureAntibacterial ActivityAntitumor ActivityReference
This compoundStructureSignificant against Mycobacterium smegmatisPotentially effective
Quinoline Derivative AStructureModerate against Pseudomonas aeruginosaInduces apoptosis
Quinoline Derivative BStructureHigh efficacy against Gram-negative bacteriaCell cycle arrest observed

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzenecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14ClN3O2
  • Molecular Weight : 303.74 g/mol
  • CAS Number : 53977-19-8

Biological Activity Overview

The biological activity of quinoline derivatives has been extensively studied. The specific compound has shown promise in various areas:

  • Antimicrobial Activity : Quinoline derivatives exhibit significant antibacterial and antifungal properties. Studies indicate that compounds with chlorine substitutions enhance their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, the compound's mechanism may involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The mechanism of action for this compound involves several pathways:

  • Apoptosis Induction : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors such as p53 and downregulating anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related quinoline derivatives:

StudyCompoundActivityFindings
6-Chloro-4-OxoquinolineAntibacterialEffective against various bacterial strains with low MIC values.
2-Thioxoimidazolidin derivativesAnticancerInduced apoptosis in HepG2 cells with IC50 values significantly lower than standard treatments.
Various quinoline derivativesAnti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models.

Example Case Study

In a study evaluating the anticancer effects of related compounds, it was found that treatment with a similar quinoline derivative resulted in:

  • Reduction in tumor size : Significant decrease in tumor volume in animal models.
  • Hematological Safety : No significant adverse effects on blood parameters were noted compared to control groups, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide, and how can reaction yields be optimized?

  • Methodological Answer :

  • Step 1 : Start with a 4-quinolone-3-carboxylic acid scaffold. Introduce substituents via nucleophilic substitution or palladium-catalyzed coupling for the 6-chloro-1-methyl moiety .
  • Step 2 : Optimize reaction conditions using green solvents (e.g., ethanol/water mixtures) and microwave-assisted synthesis to reduce time and improve yields (up to 85% reported for analogous compounds) .
  • Step 3 : Monitor purity via HPLC (>95% purity threshold) and characterize intermediates using 1^1H NMR (400 MHz, DMSO-d6d_6) and HRMS (ESI+) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Primary Techniques :
  • 1^1H/13^{13}C NMR : Resolve tautomeric forms (e.g., 4-oxoquinoline vs. 4-hydroxyquinoline) using DMSO-d6d_6 as a solvent to observe enolic proton signals .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .
  • Purity Assessment :
  • Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to detect impurities <1% .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Kinase Inhibition : Screen against Axl kinase using ADP-Glo™ assays (IC50_{50} values <100 nM for active derivatives) .
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with positive controls (e.g., doxorubicin) .
  • CB2 Receptor Binding : Perform competitive binding assays with [3^3H]CP-55,940 to measure affinity (Ki_i values in nM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing target binding?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions at the 6-chloro (e.g., 6-fluoro, 6-bromo) and benzenecarboxamide positions .
  • Step 2 : Compare bioactivity data (e.g., IC50_{50}, Ki_i) to establish trends. For example:
Substituent (Position)Axl Kinase IC50_{50} (nM)CB2 Receptor Ki_i (nM)
6-Cl (reference)25 ± 315 ± 2
6-F40 ± 520 ± 3
6-Br35 ± 418 ± 2
Data adapted from analogous 4-oxoquinoline derivatives .
  • Step 3 : Validate findings with molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets or receptor binding sites .

Q. How can contradictions in bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Factor 1 : Control compound purity (e.g., HPLC vs. HLC discrepancies ). Reproduce assays with independently synthesized batches.
  • Factor 2 : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Factor 3 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO% in cell assays) .

Q. What computational strategies predict environmental fate and biodegradation pathways for this compound?

  • Methodological Answer :

  • Step 1 : Calculate physicochemical properties (LogP, pKa) using software like ACD/Labs to estimate environmental persistence .
  • Step 2 : Simulate degradation pathways (e.g., hydrolysis, photolysis) with QSAR models (EPI Suite) or DFT calculations .
  • Step 3 : Validate predictions via laboratory studies (e.g., OECD 301F biodegradation test) under controlled pH and temperature .

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